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molecular formula C13H8BrN B064408 2-(4-Bromophenyl)benzonitrile CAS No. 168072-17-1

2-(4-Bromophenyl)benzonitrile

Cat. No. B064408
M. Wt: 258.11 g/mol
InChI Key: ZPMUHWJOMVSGTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US07625932B2

Procedure details

Add 2-(4-bromophenyl)benzamide (12.0 g, 0.04345 moles, preparation 60), acetonitrile (120 mL), and triethylamine (9.23 grams, 0.0912 moles) to a 250 mL 3-neck round-bottom flask equipped with a magnetic stirrer, internal temperature probe, ice-water bath, and addition funnel. Cool the contents of the 250 mL 3-neck round-bottom flask to 3° C. Add trifluoroacetic anhydride (9.6 grams, 0.0456 moles) to the reaction mixture via the addition funnel over 5 minutes. The reaction mixture warms to 12-15° C. Remove the ice-water bath, and allow the reaction mixture to warm to 20° C. and stir the mixture for 45 minutes. Add additional trifluoroacetic anhydride (0.8 g, 0.0038 moles) and stir the reaction mixture at 22° C. for 75 minutes. Add water (120 mL) and cool the resulting suspension to 3° C. Stir the suspension at 3° C. for 15 minutes. Collect the precipitate by filtration and rinse the filter cake three times with 15 mL of 30% acetonitrile and 70% water. Vacuum (15-25 mm) dry the filter cake at 45° C. to provide the title compound (10.6 g, 0.041 moles) in 94.5% yield. 1H NMR (CDCl3, 500.0 MHz): δ 7.75 (app. d, 1H, J=8); 7.64 (td, 1H, J=1.5, 7.5); 7.61 (app. d, 2H, J=8.5); 7.5-7.4 (m, 4H).
Name
2-(4-bromophenyl)benzamide
Quantity
12 g
Type
reactant
Reaction Step One
Quantity
120 mL
Type
reactant
Reaction Step One
Quantity
9.23 g
Type
reactant
Reaction Step One
[Compound]
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
9.6 g
Type
reactant
Reaction Step Three
Quantity
0.8 g
Type
catalyst
Reaction Step Four
Name
Quantity
120 mL
Type
solvent
Reaction Step Five
Yield
94.5%

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:7]=[CH:6][C:5]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]([NH2:12])=O)=[CH:4][CH:3]=1.C(#N)C.C(N(CC)CC)C.FC(F)(F)C(OC(=O)C(F)(F)F)=O>FC(F)(F)C(OC(=O)C(F)(F)F)=O.O>[Br:1][C:2]1[CH:3]=[CH:4][C:5]([C:8]2[CH:16]=[CH:15][CH:14]=[CH:13][C:9]=2[C:10]#[N:12])=[CH:6][CH:7]=1

Inputs

Step One
Name
2-(4-bromophenyl)benzamide
Quantity
12 g
Type
reactant
Smiles
BrC1=CC=C(C=C1)C1=C(C(=O)N)C=CC=C1
Name
Quantity
120 mL
Type
reactant
Smiles
C(C)#N
Name
Quantity
9.23 g
Type
reactant
Smiles
C(C)N(CC)CC
Step Two
Name
ice water
Quantity
0 (± 1) mol
Type
reactant
Smiles
Step Three
Name
Quantity
9.6 g
Type
reactant
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Four
Name
Quantity
0.8 g
Type
catalyst
Smiles
FC(C(=O)OC(C(F)(F)F)=O)(F)F
Step Five
Name
Quantity
120 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
3 °C
Stirring
Type
CUSTOM
Details
stir the mixture for 45 minutes
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
equipped with a magnetic stirrer
CUSTOM
Type
CUSTOM
Details
warms to 12-15° C
CUSTOM
Type
CUSTOM
Details
Remove the ice-water bath
TEMPERATURE
Type
TEMPERATURE
Details
to warm to 20° C.
STIRRING
Type
STIRRING
Details
stir the reaction mixture at 22° C. for 75 minutes
Duration
75 min
STIRRING
Type
STIRRING
Details
Stir the suspension at 3° C. for 15 minutes
Duration
15 min
CUSTOM
Type
CUSTOM
Details
Collect the precipitate
FILTRATION
Type
FILTRATION
Details
by filtration
WASH
Type
WASH
Details
rinse the filter cake three times with 15 mL of 30% acetonitrile and 70% water
CUSTOM
Type
CUSTOM
Details
Vacuum (15-25 mm) dry the filter cake at 45° C.

Outcomes

Product
Details
Reaction Time
45 min
Name
Type
product
Smiles
BrC1=CC=C(C=C1)C1=C(C=CC=C1)C#N
Measurements
Type Value Analysis
AMOUNT: AMOUNT 0.041 mol
AMOUNT: MASS 10.6 g
YIELD: PERCENTYIELD 94.5%
YIELD: CALCULATEDPERCENTYIELD 94.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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